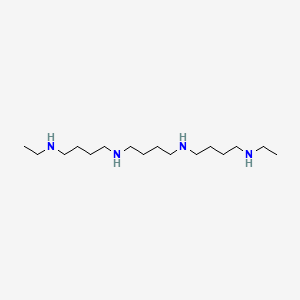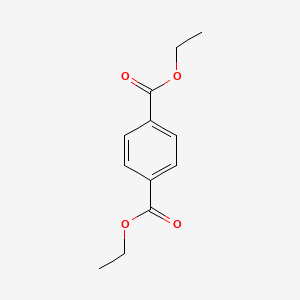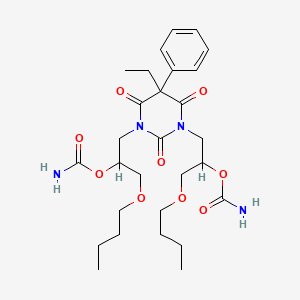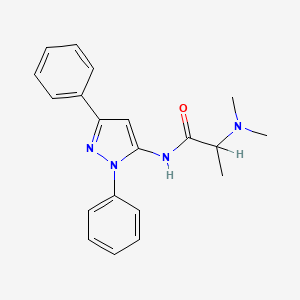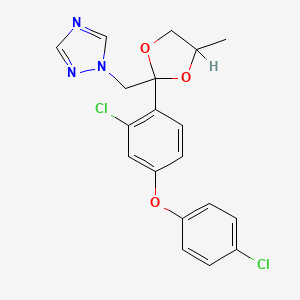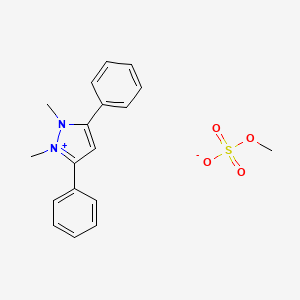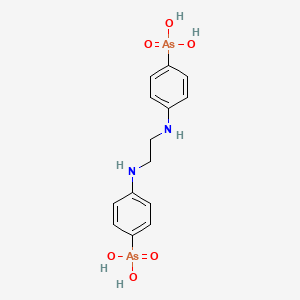
(S)-3,5-ジヒドロキシフェニルグリシン
説明
(S)-3,5-Dihydroxyphenylglycine, also known as DOPA or L-DOPA, is an amino acid found in plants and animals, and is an important intermediate in the biosynthesis of dopamine, norepinephrine, and epinephrine. It is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine and is used in the treatment of Parkinson’s disease. It is also used as a dietary supplement and as a color additive in food.
科学的研究の応用
虚血に対する神経保護
(S)-3,5-ジヒドロキシフェニルグリシンは、虚血性細胞障害に対する神経保護効果について研究されています。 この用途は、虚血性細胞損傷の基本的メカニズムに関連する興奮毒性という概念に基づいています .
代謝型グルタミン酸受容体の活性化
この化合物は、シナプトニューロソーム調製物における代謝型グルタミン酸受容体1(mGluR1 / 5)活性化の作動薬として使用されます。 これは、シナプス伝達と可塑性の調節において役割を果たします .
記憶表現研究
研究者は、記憶表現に対するその影響を研究するために、側扁桃体に(S)-3,5-ジヒドロキシフェニルグリシンを注入し、認知過程への潜在的な影響を探求しました .
特性
IUPAC Name |
(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWCUZPEFNHDT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904031 | |
| Record name | (S)-3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162870-29-3 | |
| Record name | (S)-3,5-Dihydroxyphenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162870-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162870293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyphenylglycine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-3,5-Dihydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5G2G268A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DHPG is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), primarily mGluR1 and mGluR5, found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: DHPG binding to mGluRs initiates a cascade of intracellular signaling events. This can lead to diverse effects on neuronal excitability, synaptic plasticity, and ultimately, behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, DHPG can:
A: DHPG serves as a critical building block in the biosynthesis of certain glycopeptide antibiotics, like vancomycin and teicoplanin. [] These antibiotics are important for treating infections caused by Gram-positive bacteria.
ANone: The molecular formula for DHPG is C8H9NO5. Its molecular weight is 199.16 g/mol.
A: Researchers use DHPG as a pharmacological tool to selectively activate group I mGluRs in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By observing the effects of DHPG on neuronal activity, synaptic plasticity, and behavior, researchers can gain insights into the physiological and pathological roles of mGluR1 and mGluR5 in the nervous system.
ANone: DHPG has been used to:
ANone: Research using DHPG has significantly advanced our understanding of Group I mGluRs:
A: DHPG is a non-proteinogenic amino acid found in vancomycin and related antibiotics. [] Its biosynthesis involves a dedicated pathway in actinomycetes, requiring specific enzymes like hydroxymandelate oxidase (HmO) and a type III polyketide synthase. [, , ] This pathway utilizes malonyl-CoA as a starter unit and proceeds through intermediates like 3,5-dihydroxyphenylacetate and 3,5-dihydroxyphenylglyoxylate before ultimately forming DHPG. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




